Antibacterial agent 127

MRSA MIC Pleuromutilin

Antibacterial agent 127, also designated Compound 23, is a synthetic pleuromutilin derivative characterized by a 2-mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold at the C-14 side chain. It belongs to the pleuromutilin class of antibiotics, which inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.

Molecular Formula C28H37N3O5S
Molecular Weight 527.7 g/mol
Cat. No. B15568664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 127
Molecular FormulaC28H37N3O5S
Molecular Weight527.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H37N3O5S/c1-6-26(4)13-19(36-20(33)14-37-25-30-23-17(9-12-29-23)24(35)31-25)27(5)15(2)7-10-28(16(3)22(26)34)11-8-18(32)21(27)28/h6,9,12,15-16,19,21-22,34H,1,7-8,10-11,13-14H2,2-5H3,(H2,29,30,31,35)/t15-,16+,19-,21+,22+,26-,27+,28+/m1/s1
InChIKeyDMZDVHIZQNJIKD-JOGWJQRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial Agent 127 (Compound 23): A Pleuromutilin Derivative with Validated Anti-MRSA Potency


Antibacterial agent 127, also designated Compound 23, is a synthetic pleuromutilin derivative characterized by a 2-mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one scaffold at the C-14 side chain [1]. It belongs to the pleuromutilin class of antibiotics, which inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit [2]. The compound demonstrates potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and has shown in vivo efficacy in a murine thigh infection model [1].

Why Procurement of Antibacterial Agent 127 Cannot Be Substituted with Generic Pleuromutilins


Within the pleuromutilin class, minor structural modifications at the C-14 side chain profoundly influence antibacterial potency, spectrum, and pharmacokinetic properties [1]. Generic pleuromutilins like tiamulin exhibit variable MICs against MRSA (0.0625–1 μg/mL) and limited in vivo efficacy (~0.7 log10 CFU/mL reduction) [2]. Antibacterial agent 127 incorporates a specific 2-mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one moiety that confers superior anti-MRSA activity (MIC = 0.063 μg/mL) and enhanced in vivo bacterial clearance (1.84 log10 CFU/mL reduction) [1]. Substituting this compound with an unoptimized pleuromutilin analog risks subtherapeutic outcomes and undermines experimental reproducibility in MRSA-focused research.

Quantitative Differentiators of Antibacterial Agent 127 Against Comparators


Anti-MRSA Potency: MIC Comparison with Tiamulin and Vancomycin

Antibacterial agent 127 (Compound 23) demonstrates an MIC of 0.063 μg/mL against MRSA, representing a 4- to 8-fold improvement over tiamulin (MIC 0.25–0.5 μg/mL) and a 4- to 32-fold advantage over vancomycin (MIC 0.5–2 μg/mL) under standardized broth microdilution conditions [1][2][3]. This quantitative potency difference is critical for dose optimization and resistance suppression.

MRSA MIC Pleuromutilin

In Vivo Efficacy: Log Reduction in MRSA Thigh Infection Model

In a neutropenic mouse thigh infection model, a single 50 mg/kg intraperitoneal dose of Antibacterial agent 127 achieved a 1.84 log10 CFU/mL reduction in MRSA burden relative to vehicle control . While direct comparator data for tiamulin in the same study are not quantified, prior pleuromutilin studies report tiamulin achieving only ~0.7 log10 CFU/mL reduction under similar conditions [1]. This represents a >2.6-fold greater bacterial clearance for Antibacterial agent 127.

In Vivo MRSA Pharmacodynamics

Cytotoxicity Profile: Selectivity Index Relative to Tiamulin

Antibacterial agent 127 exhibits low cytotoxicity against RAW 264.7 murine macrophages with an IC50 >100 μM, corresponding to a therapeutic index (IC50/MIC) >1587 [1]. In contrast, tiamulin shows notable cytotoxicity at 10 μg/mL in the same cell line [2]. This differential cytotoxicity profile supports a wider safety margin for Antibacterial agent 127 in mammalian cell-based assays.

Cytotoxicity Selectivity Safety Pharmacology

Metabolic Stability: Microsomal Half-Life Comparison

Antibacterial agent 127 exhibits a half-life (t1/2) of 3.25 minutes in rat liver microsomes . While this indicates moderate metabolic lability, it is comparable to or slightly improved over tiamulin (t1/2 ≈ 2.8 minutes) in similar assays [1]. For research applications requiring extended exposure, formulation or dosing adjustments may be necessary.

Metabolic Stability Pharmacokinetics ADME

Recommended Application Scenarios for Antibacterial Agent 127 in Research and Preclinical Development


Validation of Anti-MRSA Lead Compounds in Preclinical Efficacy Models

Researchers aiming to benchmark novel anti-MRSA candidates should employ Antibacterial agent 127 as a positive control due to its well-characterized in vitro (MIC = 0.063 μg/mL) and in vivo (1.84 log10 CFU/mL reduction) activity against MRSA [1]. Its performance reliably distinguishes between marginal and meaningful antibacterial effects, especially when tiamulin is insufficiently potent [2].

Structure-Activity Relationship (SAR) Studies of Pleuromutilin Derivatives

Given the established SAR that the 2-mercapto-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one moiety confers enhanced anti-MRSA potency, Antibacterial agent 127 serves as an ideal reference standard for evaluating new C-14 side chain modifications [1]. Quantitative comparisons of MIC shifts relative to this compound can guide rational design.

In Vitro Cytotoxicity Profiling of Antibacterial Candidates

For assays measuring off-target mammalian cell toxicity, Antibacterial agent 127 (IC50 >100 μM in RAW 264.7 cells) provides a benchmark of low cytotoxicity [1]. Its use alongside more cytotoxic analogs like tiamulin enables researchers to calibrate selectivity thresholds and identify compounds with favorable therapeutic windows.

Development of Combination Therapy Regimens Against Multidrug-Resistant Pathogens

Investigators exploring synergy between pleuromutilins and other antibiotic classes can leverage Antibacterial agent 127's potent anti-MRSA baseline activity to detect additive or synergistic effects in checkerboard assays. Its moderate metabolic stability (t1/2 = 3.25 min) also necessitates consideration of pharmacokinetic enhancers in in vivo combination studies [1].

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